Clentiazem maleate is classified under the category of calcium channel blockers, specifically targeting L-type calcium channels. This classification positions it alongside other similar compounds used in cardiovascular therapy. The chemical structure can be denoted with the molecular formula for the base compound, with maleic acid contributing to its salt form.
The synthesis of Clentiazem maleate involves several key steps:
This synthetic route has been optimized for industrial production, ensuring high purity and yield through controlled reaction conditions and efficient purification techniques.
The molecular structure of Clentiazem maleate can be represented using various chemical notations:
InChI=1S/C22H25ClN2O4S.C4H4O4/c1-14(26)29-20-21(15-5-8-17(28-4)9-6-15)30-19-13-16(23)7-10-18(19)25(22(20)27)12-11-24(2)3;5-3(6)1-2-4(7,8)/b;2-1-/t20-,21+;/m1./s1
FTUXVMVEKYLKGE-WECFPGDBSA-N
CC(=O)O[C@@H]1[C@@H](SC2=C(C=CC(=C2)Cl)N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C(=C\C(=O)O)\C(=O)O
These representations provide insights into the stereochemistry and functional groups present in the molecule, critical for understanding its biological activity.
Clentiazem maleate can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its therapeutic efficacy or create analogs for further research .
Clentiazem maleate exerts its pharmacological effects primarily through the inhibition of L-type calcium channels located in cardiac and smooth muscle tissues. By blocking these channels, it reduces intracellular calcium levels, leading to:
This mechanism effectively alleviates symptoms associated with hypertension and angina pectoris by lowering blood pressure and improving blood flow .
Clentiazem maleate appears as a white to off-white crystalline powder. It exhibits good solubility in water due to its maleate salt form, which enhances its bioavailability.
Key chemical properties include:
These properties are significant for formulation development and quality control in pharmaceutical applications .
Clentiazem maleate has several important applications in scientific research:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3